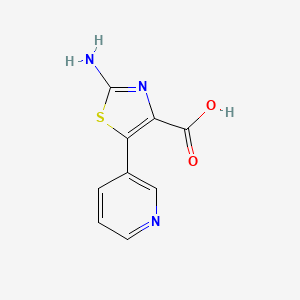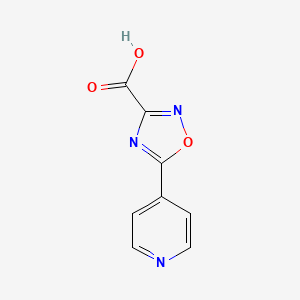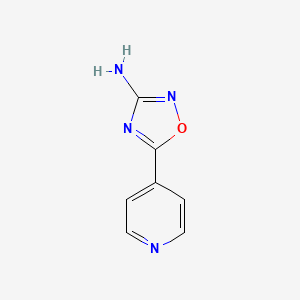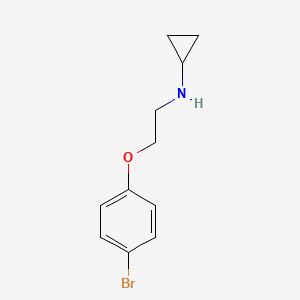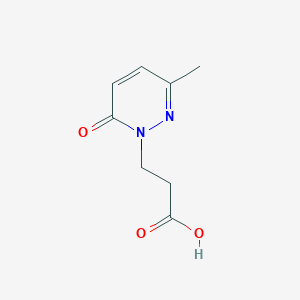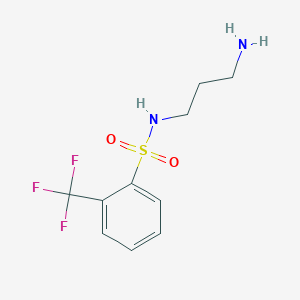
N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide
説明
N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide, or NAPTMS, is an organosulfonamide compound that has been used in a variety of scientific and medical research applications. It is a white, crystalline solid with a melting point of 173-175°C. NAPTMS has been found to have a variety of properties, such as being an excellent solvent, an effective inhibitor of enzymes, and an excellent chelating agent. It is also known to have a high affinity for metals, making it useful for a number of industrial and laboratory applications.
科学的研究の応用
Anion Recognition and Sensing
- Scientific Field: Sensor Chemistry
- Application Summary: Tris(3-aminopropyl)amine-based tripodal receptors have been used for anion recognition and sensing . These receptors can bind to various anions such as azide, acetate, and cyanide .
- Methods and Procedures: The receptors were studied using UV-Vis, 1H-NMR, and IR spectroscopy . The binding strength of the receptors with the anions was determined through these spectroscopic studies .
- Results: The receptor L1 showed the highest binding strength towards azide anion . The association constant and limits of detection for receptor L1 with azide were found to be 8.4X10^5 M^−1 and 3.16X10^−6 M respectively .
Synthesis and Anion Binding Studies
- Scientific Field: Supramolecular Chemistry
- Application Summary: Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated for halides and oxoanions .
- Methods and Procedures: The anion binding properties of the receptors were investigated by 1H NMR titrations . Each receptor binds an anion with a 1:1 stoichiometry via hydrogen-bonding interactions (NH⋯anion) .
- Results: The receptors showed a binding trend in the order of F^− > H2PO4^− > HCO3^− > HSO4^− > CH3COO^− > SO4^2− > Cl^− > Br^− > I^− in DMSO-d6 . The thiourea receptor L2 generally showed a higher affinity for an anion compared to the urea receptor L1 for the corresponding anion in DMSO-d6 .
特性
IUPAC Name |
N-(3-aminopropyl)-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2S/c11-10(12,13)8-4-1-2-5-9(8)18(16,17)15-7-3-6-14/h1-2,4-5,15H,3,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTCMCDMVMBRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine](/img/structure/B1386460.png)
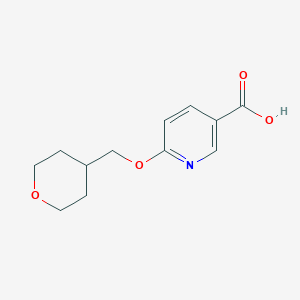
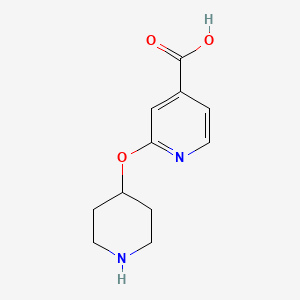
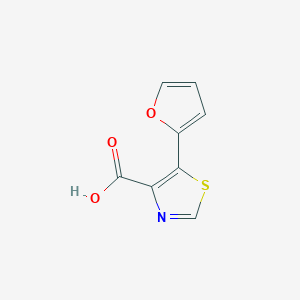
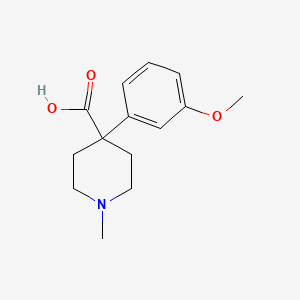
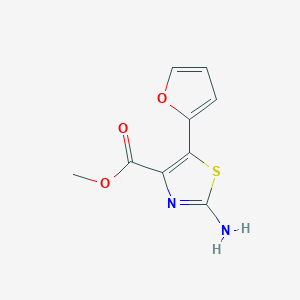
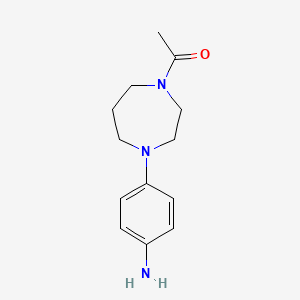
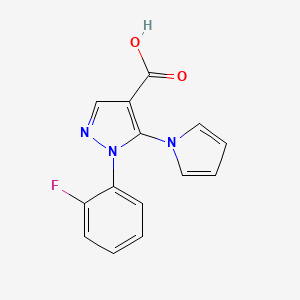
![5-(2-furyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1386473.png)
